molecular formula C17H25NO3 B11276310 2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-pentylacetamide

2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-pentylacetamide

Cat. No.: B11276310
M. Wt: 291.4 g/mol
InChI Key: VKTLEMHVOALVJO-UHFFFAOYSA-N
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Description

2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-pentylacetamide is a synthetic organic compound that belongs to the class of benzofuran derivatives This compound is characterized by its unique structure, which includes a benzofuran ring system substituted with a pentylacetamide group

Preparation Methods

The synthesis of 2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-pentylacetamide typically involves several steps, starting from commercially available starting materials. One common synthetic route involves the following steps:

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.

Mechanism of Action

The mechanism of action of 2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-pentylacetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects .

Comparison with Similar Compounds

2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-pentylacetamide can be compared with other benzofuran derivatives, such as:

The uniqueness of this compound lies in its specific functional groups and the resulting biological activities, making it a valuable compound for further research and development.

Properties

Molecular Formula

C17H25NO3

Molecular Weight

291.4 g/mol

IUPAC Name

2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]-N-pentylacetamide

InChI

InChI=1S/C17H25NO3/c1-4-5-6-10-18-15(19)12-20-14-9-7-8-13-11-17(2,3)21-16(13)14/h7-9H,4-6,10-12H2,1-3H3,(H,18,19)

InChI Key

VKTLEMHVOALVJO-UHFFFAOYSA-N

Canonical SMILES

CCCCCNC(=O)COC1=CC=CC2=C1OC(C2)(C)C

Origin of Product

United States

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